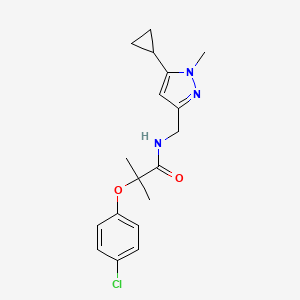
4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound . It is a white crystal or colorless prismatic crystal . It is soluble in dioxane, slightly soluble in ether, and insoluble in cold water. It decomposes into tetrachlorophthalic acid in hot water .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method was reported by Pratt et al .Molecular Structure Analysis
The molecular structure of this compound has been characterized using low-temperature single-crystal X-ray diffraction . The compound forms an orthorhombic yellow prism in the space group ‘P 2 21 21’ with an experimental crystal density of 1.767 g/cm^3 at 173 K .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds such as 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . It has also been used in the synthesis of 6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)-hexanoic acid butyl ester .Physical And Chemical Properties Analysis
The compound has a melting point of 254-256℃ and a boiling point of 371℃ . It has a molecular weight of 134.1353 .Safety and Hazards
The compound is classified as a combustible solid and is considered to be acutely toxic. It is also classified as a carcinogen (Carc. 1B), an eye irritant (Eye Dam. 1), a respiratory sensitizer (Resp. Sens. 1), a skin sensitizer (Skin Sens. 1), and a substance toxic to specific target organs on repeated exposure (STOT RE 2) .
Orientations Futures
Propriétés
IUPAC Name |
4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDDLNUQYMMLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)
![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)
![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)




![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)
![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)
